molecular formula C7H15ClO B13186243 1-Chloro-2-methyl-3-(propan-2-yloxy)propane

1-Chloro-2-methyl-3-(propan-2-yloxy)propane

Cat. No.: B13186243
M. Wt: 150.64 g/mol
InChI Key: ZGLADOKGQVJIQQ-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(propan-2-yloxy)propane (CAS: 854258-38-1) is a chlorinated ether derivative with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol . Its structure features a chlorine atom at position 1, a methyl group at position 2, and an isopropyl ether moiety at position 2. This compound is primarily utilized in chemical synthesis and is supplied by specialized manufacturers like Shanghai Hansi Chemical Co., Ltd., which emphasizes its role in pharmaceuticals, agrochemicals, and fine chemical research .

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-2-methyl-3-propan-2-yloxypropane

InChI

InChI=1S/C7H15ClO/c1-6(2)9-5-7(3)4-8/h6-7H,4-5H2,1-3H3

InChI Key

ZGLADOKGQVJIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)CCl

Origin of Product

United States

Biological Activity

1-Chloro-2-methyl-3-(propan-2-yloxy)propane is a synthetic compound that has garnered attention due to its potential biological activities. This article focuses on its biological effects, particularly in the context of antimicrobial properties, cytotoxicity, and other pharmacological applications.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on a propanol backbone, which contributes to its reactivity and interaction with biological targets. The presence of the alkoxy group enhances its solubility and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, related compounds in the same class have demonstrated significant activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/ml)Bacterial Strains TestedMechanism of Action
This compoundTBDStaphylococcus aureus, Enterococcus faecalisInhibition of cell division proteins
Synthetic 1,3-bis(aryloxy)propan-2-amines2.5–10Streptococcus pyogenes, MRSATargets FtsZ, norA, FabI

The minimal inhibitory concentrations (MICs) for related compounds were found to be in the low micromolar range (2.5–10 μg/ml), indicating a promising potential for the development of new antibacterial agents targeting resistant strains .

Cytotoxicity and Cellular Effects

The cytotoxic effects of 1-chloro derivatives have been evaluated in various cell lines. Preliminary studies suggest that these compounds may exhibit selective toxicity towards cancerous cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of several chloroalkoxy compounds, it was observed that 1-chloro derivatives could induce apoptosis in human cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspases .

Pharmacological Applications

Beyond antimicrobial activity, compounds similar to this compound have shown potential in treating various conditions due to their anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) suggests that modifications to the alkoxy group can enhance these effects.

Table 2: Pharmacological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAntimicrobialCell division proteins FtsZ
Similar Chloroalkoxy CompoundsAnti-cancerMitochondrial disruption
Synthetic Aryloxy CompoundsAnti-inflammatoryCOX inhibition

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s unique combination of chlorine, methyl, and ether groups distinguishes it from analogous chlorinated hydrocarbons. Below is a detailed comparison with key structural analogs:

1-Bromo-3-chloro-2-methylpropane (CAS: N/A)

  • Structure : Differs by replacing the isopropyl ether group with a bromine atom.
  • Properties :
    • Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitution reactions compared to chlorine .
    • Likely exhibits a higher boiling point due to increased molecular weight (bromine vs. oxygen).
  • Applications : Used in alkylation reactions and intermediates in organic synthesis .

1-(Chloromethyl)-2-(propan-2-yloxy)benzene (CAS: 540734-36-9)

  • Structure : Incorporates a benzene ring with a chloromethyl and isopropyl ether group.
  • Properties :
    • Aromaticity increases stability and alters solubility (more lipophilic than aliphatic analogs) .
    • The chloromethyl group enhances electrophilic reactivity for further functionalization .
  • Applications: Potential precursor in pharmaceuticals or agrochemicals due to aromatic backbone .

3-Chloro-2-methylpropene (Methallyl Chloride) (CAS: 563-47-3)

  • Structure : An unsaturated analog with a double bond and chlorine at position 3.
  • Properties: The alkene moiety enables polymerization and addition reactions, unlike the saturated target compound . Lower boiling point (~72°C) due to reduced molecular weight and non-polar double bond .
  • Applications: Key monomer in polymer production (e.g., methallyl resins) .

Chloroacetone (CAS: 78-95-5)

  • Structure : Features a ketone group instead of an ether.
  • Properties :
    • The carbonyl group increases polarity, enhancing solubility in polar solvents .
    • Higher reactivity in nucleophilic additions (e.g., Grignard reactions) due to the ketone’s electrophilicity .
  • Applications : Intermediate in pharmaceuticals and tear gas production .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, estimated) Reactivity Profile
1-Chloro-2-methyl-3-(propan-2-yloxy)propane C₇H₁₃ClO 148.63 Chlorine, ether ~180–200 (estimated) Moderate SN2 reactivity
1-Bromo-3-chloro-2-methylpropane C₄H₇BrCl 187.46 Bromine, chlorine ~200–220 (estimated) High SN2 reactivity
Methallyl Chloride C₄H₇Cl 90.55 Chlorine, alkene 72 Polymerization, additions
Chloroacetone C₃H₅ClO 92.52 Chlorine, ketone 119 Nucleophilic additions

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